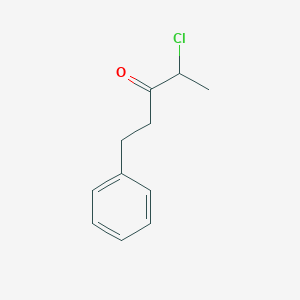
4-Chloro-1-phenylpentan-3-one
Cat. No. B2959358
Key on ui cas rn:
1002915-53-8
M. Wt: 196.67
InChI Key: BCJMCSXCBGHNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07939698B2
Procedure details


In two multi-injection microreactors having 4 reaction regions (each comprising one injection point, one mixing zone and one reaction zone of 1.08 mL internal reaction volume), 2-chloro propionic chloride (13.5 wt %) in tetrahydrofuran (THF, 86.5 wt %) as flow A and phenethyl-magnesium bromide (1 eq., 10 wt %) in THF (1 eq., 90 wt %) as flow B were reacted. Micro-reactor MR1 comprised internal heat exchange structures and provided a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2 was performed by submersing the microreactor in a temperature adjusted bath and provided only a low efficient cooling (LEC) between the injection points. The temperatures were displayed in table 3. Total flow rates of 20 and 40 g/min after last injection were performed. The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet points. About 25 mol-% of flow B necessary to reach completion of the reaction respectively were fed at each inlet point to the first flow. After the last injection the reagents of flow B and flow A were fed in equimolar amount. The yields of the product 4-chloro-1-phenyl-pentan-3-one being collected after the respective reaction zone and quenched are shown in table 2 in relation to feed rate and cooling conditions.

Name
phenethyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([Mg]Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[Cl:1][CH:2]([CH3:6])[C:3](=[O:4])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)Cl)C
|
|
Name
|
phenethyl-magnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 reaction regions (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Micro-reactor MR1 comprised internal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
heat exchange structures and provided
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided only a low
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
efficient cooling (LEC) between the injection points
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
respectively were fed at each inlet
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(CCC1=CC=CC=C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
